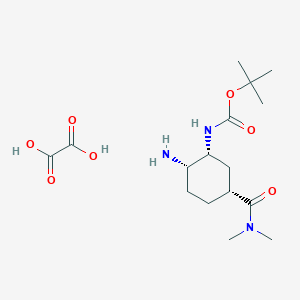![molecular formula C24H16BrN B12925169 9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole typically involves the following steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce a bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Suzuki Coupling Reaction: The brominated carbazole is then subjected to a Suzuki coupling reaction with 2-phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent like toluene or ethanol. The reaction conditions are optimized to achieve high yields of the desired product.
Industrial Production Methods:
Industrial production of 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
Biology and Medicine:
Pharmaceuticals: The compound and its derivatives exhibit potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. They are investigated for their ability to interact with biological targets and pathways.
Industry:
Materials Science: The compound is used in the development of advanced materials with specific electronic, optical, and mechanical properties. It finds applications in the fabrication of sensors, displays, and other electronic devices.
Mecanismo De Acción
The mechanism of action of 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole depends on its specific application. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes within the device. In pharmaceuticals, it interacts with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
9-Phenylcarbazole: Similar structure but lacks the bromine atom and biphenyl moiety.
2-Bromo-9H-carbazole: Similar structure but lacks the biphenyl moiety.
9-(4-Biphenyl)-9H-carbazole: Similar structure but lacks the bromine atom.
Uniqueness:
The presence of both the bromine atom and the biphenyl moiety in 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole imparts unique electronic and steric properties. These features enhance its performance in organic electronic devices and its potential as a pharmacologically active compound.
Propiedades
Fórmula molecular |
C24H16BrN |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
2-bromo-9-(2-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H16BrN/c25-18-14-15-21-20-11-5-7-13-23(20)26(24(21)16-18)22-12-6-4-10-19(22)17-8-2-1-3-9-17/h1-16H |
Clave InChI |
DBMHRDUAEPIAQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N3C4=CC=CC=C4C5=C3C=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


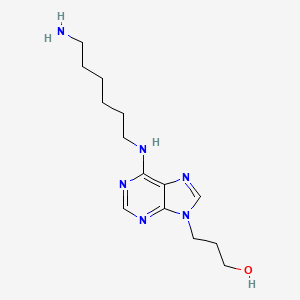

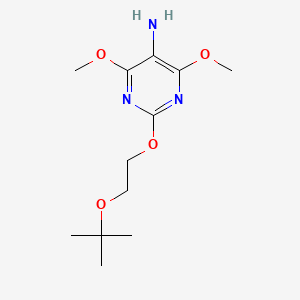
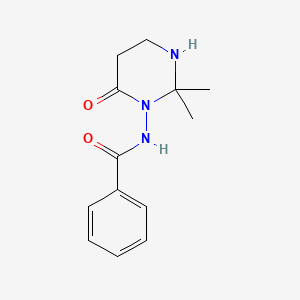
![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)


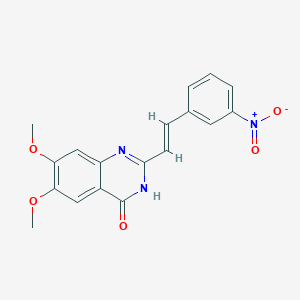
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
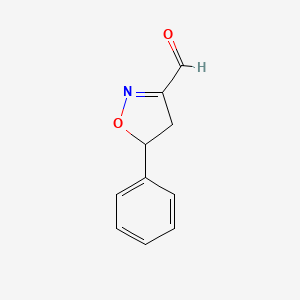

![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)
